molecular formula C14H14N4O3S B3017671 N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448066-82-7

N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B3017671
CAS RN: 1448066-82-7
M. Wt: 318.35
InChI Key: OQCOFRJWVUUSKF-UHFFFAOYSA-N
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Description

“N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the oxidation of 2-acylamino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophenes can yield the corresponding 7-oxotetrahydrobenzo[b]thiophenes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.25 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound has a melting point of 267-268 °C and a predicted density of 1.415±0.06 g/cm3 .

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that certain compounds structurally similar to N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exhibit significant antibacterial activity. For instance, a study by Palkar et al. (2017) found that analogs of this compound displayed promising activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized by reacting 3-amino-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide with p-substituted benzaldehydes and were found to exhibit antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Synthetic Applications in Heterocyclic Chemistry

The synthesis of heterocyclic compounds is another area where derivatives of this chemical structure are applied. A study by Mohareb et al. (2004) investigated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate. This method led to the formation of various heterocyclic compounds including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Photosynthetic Electron Transport Inhibition

Compounds structurally related to N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide have been studied for their potential as inhibitors of photosynthetic electron transport. Vicentini et al. (2005) synthesized and screened a series of new pyrazoles, including derivatives of this compound, as potential inhibitors of photosynthetic electron transport. Their research revealed that some of these compounds exhibited inhibitory properties in the micromolar range, comparable to those of commercial herbicides (Vicentini et al., 2005).

Future Directions

Thiazole derivatives have shown promise in the development of new chemopreventive and chemotherapeutic agents . Future research could focus on further structure optimization and in-depth studies of such compounds as potential inhibitors of specific enzymes . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

properties

IUPAC Name

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c19-10-4-1-3-8-12(10)22-14(15-8)16-13(20)9-7-11-18(17-9)5-2-6-21-11/h7H,1-6H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCOFRJWVUUSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

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